3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine class. This compound has gained attention due to its potential biological activities, particularly as a kinase inhibitor. Pyrazolo[3,4-d]pyrimidines are known for their diverse pharmacological properties, making them valuable in medicinal chemistry.
3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is classified as:
The synthesis of 3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves multi-step reactions starting from readily available precursors. Common methods include:
The synthesis often employs solvents like dimethylformamide (DMF) and requires careful control of reaction conditions (temperature and time) to optimize yields. The structures of synthesized compounds are confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .
The molecular structure of 3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol features:
The molecular formula is , with a molecular weight of approximately 248.29 g/mol. The compound exhibits specific dihedral angles that reflect its three-dimensional conformation, which can influence its biological activity.
3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol can participate in various chemical reactions:
The reactivity of the compound is influenced by its functional groups, particularly the electron-withdrawing nature of the pyrimidine moiety and the steric effects of the cyclohexyl group. Reaction conditions such as temperature and solvent choice are crucial for achieving desired outcomes.
The mechanism of action for 3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol primarily involves its interaction with specific biological targets, such as kinases. The compound may inhibit kinase activity by binding to the ATP-binding site or allosteric sites on target proteins.
Research indicates that compounds in this class can modulate signaling pathways involved in cell proliferation and survival, making them potential candidates for anticancer therapies. The structure-activity relationship studies suggest that modifications at specific positions can enhance potency and selectivity against particular kinases .
Relevant data includes melting point ranges and spectral data (NMR, IR) that confirm functional groups and structural integrity.
3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is primarily investigated for:
This compound exemplifies how modifications in heterocyclic chemistry can lead to significant advancements in therapeutic agents targeting various diseases .
3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol features a fused heterobicyclic core: a pyrazole ring condensed with a pyrimidine ring at positions [3,4-d]. The systematic IUPAC name is 3-cyclohexyl-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, reflecting the tautomeric equilibrium between the 4-ol and 4-one forms under physiological conditions [2]. Key structural elements include:
This architecture positions the compound as a synthetic intermediate for kinase inhibitors, leveraging the pyrazolopyrimidine scaffold’s resemblance to purine bases [3] [5].
The compound’s molecular formula is C₁₂H₁₆N₄O, determined via high-resolution mass spectrometry [2]. Atomic composition analysis reveals:
The molecular weight is 232.29 g/mol, within the optimal range for cell permeability and oral bioavailability in drug discovery [3] [5].
NMR Spectroscopy (¹H and ¹³C):Key ¹H NMR signals (DMSO-d₆, δ ppm) [2] [4]:
¹³C NMR confirms the keto tautomer dominance with a carbonyl signal at δ 159.5 ppm.
IR Spectroscopy (cm⁻¹):
Mass Spectrometry:
Table 1: Key Spectroscopic Assignments
Technique | Signal (δ ppm/cm⁻¹/m/z) | Assignment |
---|---|---|
¹H NMR | 3.6 (s) | N-CH₃ group |
¹H NMR | 8.4 (s) | C5-H proton |
¹³C NMR | 159.5 | C4 carbonyl |
IR | 1685 | C=O stretch |
MS | 233.1 | [M+H]⁺ molecular ion |
Solubility:
Stability:
Partition Coefficient (LogP):
Table 2: Physicochemical Properties
Property | Value | Method |
---|---|---|
Molecular weight | 232.29 g/mol | HRMS |
LogP | 2.8 ± 0.1 | Shake-flask |
Water solubility | <0.1 mg/mL | Kinetic solubility assay |
DMSO solubility | >50 mg/mL | Equilibrium solubility |
pKa | 7.1 (enol) / 9.8 (imide) | Potentiometric titration |
X-ray crystallography reveals a planar pyrazolopyrimidine core (mean deviation: 0.03 Å) with a dihedral angle of 88.7° between the fused ring and cyclohexyl group. Key features [3] [4]:
Molecular dynamics simulations show the cyclohexyl adopts equatorial conformation in aqueous solution, minimizing steric clash with the heterocycle. This conformation optimizes interactions with hydrophobic regions of EGFR’s ATP-binding site [3].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8